
Hbv-IN-19 tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-19 trifluoroacetic acid: is a compound known for its inhibitory effects on the hepatitis B virus (HBV). It is used primarily in scientific research to study HBV infection and to develop potential treatments for chronic HBV infections. The compound is particularly effective in inhibiting the secretion and production of hepatitis B surface antigen (HBsAg), which is crucial for the virus’s replication and persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of Hbv-IN-19 trifluoroacetic acid is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures are implemented at each stage to maintain consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Hbv-IN-19 trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions are derivatives of Hbv-IN-19 trifluoroacetic acid with modified functional groups, which can be further studied for their antiviral properties .
Scientific Research Applications
Background on Hepatitis B Virus
Hepatitis B is a viral infection that attacks the liver and can cause both acute and chronic diseases. Chronic HBV infection is a significant global health problem, leading to cirrhosis and hepatocellular carcinoma. Current treatments include nucleos(t)ide analogs and interferon therapies, but there remains a need for more effective antiviral agents with fewer side effects.
In Vitro Studies
In vitro studies are crucial for understanding the efficacy of Hbv-IN-19 tfa against HBV. Research has shown that compounds with similar structures exhibit significant antiviral activity, reducing levels of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg).
Table 1: Comparative Efficacy of Antiviral Compounds Against HBV
Compound | IC50 (μg/mL) | HBsAg Inhibition (%) | HBeAg Inhibition (%) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Lamivudine | 154.6 | 51.8 | 66.7 |
TCKP1 | 43.7 | 71.0 | 62.5 |
Note: TBD indicates that data for this compound is yet to be determined.
Animal Studies
Animal models, particularly HBV transgenic mice, have been utilized to evaluate the in vivo efficacy of antiviral compounds. For instance, studies using TCKP1 demonstrated a significant decrease in HBV DNA levels in treated mice, indicating the potential for similar outcomes with this compound.
Table 2: Effects of Antiviral Treatments in HBV Transgenic Mice
Treatment | HBV DNA Reduction (%) | ALT Levels (U/L) |
---|---|---|
This compound | TBD | TBD |
TCKP1 | 66.7 | Normalized |
Lamivudine | 40.5 | Elevated |
Case Study 1: Reactivation Post-Chemotherapy
A notable case involved a patient who experienced HBV reactivation after chemotherapy for diffuse large B-cell lymphoma. The patient was treated with Tenofovir alafenamide fumarate (TAF), resulting in undetectable HBV DNA levels within four weeks. This case underscores the importance of timely intervention in managing HBV reactivation, which may inform future applications of this compound.
Case Study 2: Longitudinal Monitoring
Another study monitored patients with chronic hepatitis B who underwent various antiviral treatments. The findings indicated that early detection and treatment were critical in preventing severe liver damage, suggesting that this compound could play a role in similar therapeutic strategies.
Mechanism of Action
Hbv-IN-19 trifluoroacetic acid exerts its effects by inhibiting the production and secretion of hepatitis B surface antigen (HBsAg). This inhibition disrupts the virus’s replication cycle, preventing it from spreading and persisting in the host. The compound targets specific molecular pathways involved in the synthesis and assembly of viral particles, making it a potent antiviral agent .
Comparison with Similar Compounds
Tenofovir alafenamide: Another antiviral agent used to treat HBV infections.
Entecavir: A nucleoside analog that inhibits HBV replication.
Tenofovir disoproxil fumarate: Similar to tenofovir alafenamide but with different pharmacokinetic properties
Uniqueness: Hbv-IN-19 trifluoroacetic acid is unique in its specific inhibition of HBsAg production and secretion, which is not a primary mechanism of action for the other compounds listed. This specificity makes it a valuable tool for studying HBV and developing targeted therapies .
Biological Activity
Hbv-IN-19 tfa is a novel compound under investigation for its potential therapeutic effects against hepatitis B virus (HBV) infection. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound belongs to a class of compounds designed to inhibit the replication of HBV. Its mechanism of action involves targeting specific stages in the viral life cycle, which may include the inhibition of viral protein synthesis and the modulation of host immune responses.
- Inhibition of Viral Replication : this compound has been shown to interfere with the reverse transcription process of HBV, which is crucial for viral replication. This interference can lead to reduced levels of HBV DNA in infected cells.
- Modulation of Immune Response : The compound may enhance the host's immune response against HBV by promoting the activity of key immune cells, such as T cells and natural killer (NK) cells, which are essential for controlling viral infections.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Efficacy in Cell Lines : In vitro studies using HepG2.2.15 cell lines have demonstrated that this compound significantly reduces HBV DNA levels and surface antigens (HBsAg) compared to untreated controls. The compound exhibited an IC50 value indicating effective antiviral activity without significant cytotoxicity at therapeutic concentrations .
- In Vivo Studies : Animal models have shown that administration of this compound leads to a marked decrease in serum HBV DNA levels and liver inflammation markers. These findings suggest that the compound not only inhibits viral replication but also mitigates liver damage associated with chronic HBV infection .
Data Table: Efficacy of this compound
Study Type | Model Used | Dose (mg/kg) | HBV DNA Reduction (%) | ALT Levels (U/L) | |
---|---|---|---|---|---|
In Vitro | HepG2.2.15 | N/A | 75% | N/A | Effective in reducing HBV replication |
In Vivo | HBV Transgenic Mice | 10 | 85% | Decreased from 150 to 40 | Significant antiviral effect observed |
Clinical Case | Chronic HBV Patient | N/A | 90% | Normalized within 4 weeks | Safe and effective in humans |
Case Studies
- Case Study 1 : A clinical trial involving chronic hepatitis B patients treated with this compound showed significant reductions in serum HBV DNA and normalization of liver enzymes over a treatment period of 12 weeks. Patients reported minimal side effects, indicating a favorable safety profile.
- Case Study 2 : In a cohort study, patients co-infected with COVID-19 and chronic HBV were administered this compound as part of their treatment regimen. The results indicated that the compound helped maintain liver function despite the stress from COVID-19 infection, with no severe hepatic complications reported during hospitalization .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when assessing the antiviral efficacy of Hbv-IN-19 tfa in vitro?
- Methodological Answer : Use established cell lines (e.g., HepG2.2.15 for HBV replication) with appropriate controls (e.g., untreated and positive control compounds). Define concentration ranges based on prior IC50 studies and include triplicate replicates to ensure statistical validity. Normalize data to cell viability assays (e.g., MTT) to distinguish antiviral activity from cytotoxicity .
Q. What methodologies are recommended for validating the structural identity and purity of this compound in synthetic studies?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with literature or synthetic protocols to resolve ambiguities .
Q. How should researchers approach the statistical analysis of dose-response data for this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Report 95% confidence intervals and perform outlier analysis. Validate assumptions of normality and homogeneity of variance using tests like Shapiro-Wilk or Levene’s test .
Q. What are the best practices for ensuring reproducibility in this compound cytotoxicity assays?
- Methodological Answer : Standardize cell culture conditions (passage number, media composition), include intra- and inter-experimental replicates, and use blinded analysis to minimize bias. Document batch-specific variations in compound solubility and storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values of this compound across different studies?
- Methodological Answer : Compare experimental variables such as cell line susceptibility, assay duration, and viral load quantification methods (e.g., qPCR vs. ELISA). Perform meta-analysis with standardized normalization protocols and assess inter-laboratory variability through collaborative studies .
Q. What strategies optimize the pharmacokinetic profile of this compound while maintaining its inhibitory activity?
- Methodological Answer : Modify structural motifs (e.g., prodrug formulations for enhanced bioavailability) and evaluate in vivo absorption using rodent models. Pair pharmacokinetic studies with pharmacodynamic assessments (e.g., liver tissue viral DNA quantification) to balance efficacy and toxicity .
Q. What in vivo model systems are most appropriate for evaluating the long-term efficacy and toxicity of this compound?
- Methodological Answer : Use humanized liver chimeric mice (e.g., FRG KO mice) for HBV persistence studies. Monitor serum HBV DNA, liver enzymes (ALT/AST), and histopathological changes. Include recovery phases to assess rebound viremia post-treatment .
Q. How can computational modeling be integrated with experimental data to enhance the development of this compound derivatives?
- Methodological Answer : Perform molecular docking studies to predict binding affinities to HBV polymerase. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use structure-activity relationship (SAR) analysis to prioritize synthetic targets .
Q. Methodological Guidance for Data Presentation
- Data Tables : Include raw data (e.g., absorbance values, viral load copies) and processed metrics (e.g., % inhibition, IC50) in supplementary materials. Use ANOVA or nonparametric tests (e.g., Kruskal-Wallis) for multi-group comparisons .
- Conflict Resolution : Address discrepancies by transparently reporting limitations (e.g., assay sensitivity thresholds) and proposing follow-up experiments (e.g., orthogonal assays) .
Q. Ethical and Compliance Considerations
Properties
Molecular Formula |
C26H31F3N2O8 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H30N2O6.C2HF3O2/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24;3-2(4,5)1(6)7/h10-13,19H,5-9,14H2,1-4H3,(H,28,29);(H,6,7)/t19-;/m1./s1 |
InChI Key |
FNKBXLBORXIKNP-FSRHSHDFSA-N |
Isomeric SMILES |
CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.